Sodium Elimination and Umami Palatability Versus MSG in Sensory Trials
In a controlled sensory study of 107 healthy university students, calcium diglutamate (CDG) was directly compared with monosodium glutamate (MSG) at matched free-glutamate concentrations (0–43 mM) across soups with four NaCl levels (0–150 mM). Soups containing 50 or 85 mM NaCl with added CDG were rated as high as, or significantly higher than, the conventionally salted 150 mM NaCl soup without added glutamate on five of six hedonic and intensity scales (liking, flavour-intensity, familiarity, naturalness of taste, richness of taste), with the exception of saltiness [1]. CDG and MSG had statistically equivalent effects on all taste dimensions, yet CDG contributed zero sodium by weight compared with MSG, which contains approximately 12.3% sodium (as the monohydrate, MW 187.13 g·mol⁻¹) [2]. A follow-up quantitative verification study with 11 trained panelists likewise confirmed that CDG, MSG, MPG, and MDG all significantly elevated palatability versus NaCl-only solutions, with no significant difference in saltiness-enhancement efficacy among the four glutamate salts at 0.6% NaCl [3].
MSG: 12.3% Na by weight
40–67% NaCl reduction achievable without palatability loss
| Evidence Dimension | Sodium content (mass percent) of the flavor-enhancer salt and sensory palatability at reduced NaCl levels |
|---|---|
| Target Compound Data | CDG: 0% sodium by weight; 50–85 mM NaCl soup with added CDG rated equal to or higher than 150 mM NaCl soup without glutamate on five of six sensory scales |
| Comparator Or Baseline | MSG: 12.3% sodium by weight (C₅H₈NNaO₄·H₂O); equivalent palatability-enhancement to CDG at the same glutamate concentration |
| Quantified Difference | CDG contributes 0 g sodium per 100 g compound vs. MSG 12.3 g sodium per 100 g. Sodium reduction of 40–67% (from 150 mM to 50–85 mM NaCl) achievable with CDG without palatability loss. |
| Conditions | Human sensory panel; 107 subjects; 32 soup samples with factorial combination of NaCl (0–150 mM) × glutamate (0–43 mM) × glutamate type (CDG vs. MSG); six rating scales [1]; confirmatory panel of 11 subjects evaluating 0.3% and 0.6% NaCl with four glutamate types (MSG, MPG, CDG, MDG) at 1.6 × 10⁻² mol/L free glutamate [3]. |
Why This Matters
For procurement in low-sodium food manufacturing, CDG is the only glutamate salt that simultaneously eliminates sodium from the flavor-enhancer ingredient while preserving full umami functionality, directly enabling 'reduced sodium' or 'no added sodium' label claims without sensory compromise.
- [1] Ball P, Woodward D, Beard T, Shoobridge A, Ferrier M. Calcium diglutamate improves taste characteristics of lower-salt soup. Eur J Clin Nutr. 2002 Jun;56(6):519-523. doi:10.1038/sj.ejcn.1601343. PMID: 12032651. View Source
- [2] Commission Regulation (EU) No 231/2012 – E 621 MONOSODIUM GLUTAMATE. Chemical formula C₅H₈NaNO₄·H₂O; molecular weight 187.13 g·mol⁻¹. View Source
- [3] Morita R, Ota M, Matsumoto M, Kato N, Hashimoto Y, Ogawa Y, et al. Quantitative verification of the effect of using an umami substance (L-glutamate) to reduce salt intake. Hypertens Res. 2020;43:579-581. doi:10.1038/s41440-020-0399-z. View Source
